2-Chlorophenylhydrazine hydrochloride

Beschreibung

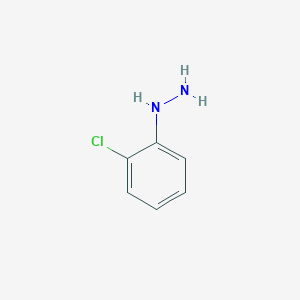

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

41052-75-9 |

|---|---|

Molekularformel |

C6H8Cl2N2 |

Molekulargewicht |

179.04 g/mol |

IUPAC-Name |

(2-chlorophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |

InChI-Schlüssel |

ADODRSVGNHNKAT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NN)Cl.Cl |

Kanonische SMILES |

[H+].C1=CC=C(C(=C1)NN)Cl.[Cl-] |

Andere CAS-Nummern |

41052-75-9 |

Piktogramme |

Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Chlorophenylhydrazine hydrochloride CAS number and properties

An In-Depth Technical Guide to 2-Chlorophenylhydrazine Hydrochloride: Synthesis, Application, and Quality Control

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 41052-75-9) stands as a pivotal intermediate in the landscape of organic and medicinal chemistry.[1] It is a substituted hydrazine derivative whose true value is realized in its capacity to serve as a precursor for complex heterocyclic structures, most notably the indole scaffold. For researchers in drug discovery and development, understanding the nuances of this reagent—from its synthesis and handling to its application in cornerstone reactions like the Fischer Indole Synthesis—is fundamental to leveraging its full potential. This guide provides an in-depth perspective on the core properties, synthesis, primary applications, and critical quality control measures for this compound, framed from the viewpoint of a senior application scientist.

Core Properties and Chemical Identity

The compound is typically encountered as a white to pale yellow or brown crystalline solid.[1][2] Its hydrochloride salt form enhances stability and water solubility, making it a convenient reagent for various reaction conditions.[3][4] A comprehensive summary of its properties is essential for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 41052-75-9 | [5][6][7] |

| Molecular Formula | C₆H₇ClN₂·HCl | [1][5] |

| Molecular Weight | 179.05 g/mol | [5][8] |

| Appearance | White to light yellow/orange crystalline powder | [1][2] |

| Melting Point | 198-203 °C (with decomposition) | [1][3] |

| Boiling Point | 252.1 °C at 760 mmHg | [1] |

| Density | 1.32 g/cm³ | [1][3] |

| Solubility | Soluble in water | [3][4] |

Synthesis Protocol: From Amine to Hydrazine

The industrial synthesis of this compound is a well-established two-step process commencing from 2-chloroaniline. The process involves a diazotization reaction followed by a controlled reduction. Understanding this synthesis is not merely academic; it provides insight into potential impurities, such as positional isomers or unreacted starting materials, which can be critical in GMP (Good Manufacturing Practice) environments.[9]

Experimental Protocol: Synthesis via Diazotization and Reduction

This protocol is a representative synthesis adapted from established industrial methods.[10][11][12]

-

Diazotization of 2-Chloroaniline:

-

To a jacketed glass reactor, add 2-chloroaniline (1.0 eq).

-

Add 10N hydrochloric acid (approx. 2.2 eq) and water, ensuring constant stirring.

-

Cool the resulting slurry to between 0°C and -5°C using a chiller. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature below 0°C. The exothermic nature of this reaction necessitates slow addition and efficient cooling.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the reaction goes to completion. The resulting solution contains the 2-chlorobenzenediazonium chloride intermediate.

-

-

Reduction to Hydrazine:

-

In a separate, larger reactor, prepare a solution of sodium pyrosulfite (Na₂S₂O₅) (approx. 2.5 eq) in water.[10] Cool this solution to approximately 15°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sodium pyrosulfite solution. The temperature should be carefully controlled to remain below 20°C. This step reduces the diazonium group to a hydrazine.

-

Once the addition is complete, allow the reaction to stir for 30-60 minutes.

-

-

Hydrolysis and Isolation:

-

Slowly add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to 95-100°C and hold for approximately 30-60 minutes to hydrolyze the intermediate and form the hydrochloride salt.

-

Cool the solution slowly to 0-5°C to crystallize the this compound product.

-

Isolate the solid product by filtration, wash with cold water or an appropriate solvent to remove residual acids and salts, and dry under vacuum.

-

The Fischer Indole Synthesis: A Cornerstone Application

The most prominent application of this compound is in the Fischer indole synthesis, a powerful reaction discovered in 1883 that forms an indole ring from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[13] This reaction is a staple in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs.[13]

Mechanistic Deep Dive

The reaction is not a simple condensation but a cascade of rearrangements. The causality behind each step is key to troubleshooting and optimizing the synthesis.

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 2-chlorophenylhydrazine with a carbonyl compound to form a phenylhydrazone.[14] This is a reversible equilibrium reaction.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.[13]

-

[1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the key bond-forming step, creating a new carbon-carbon bond and breaking the N-N bond.[13][14]

-

Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The terminal imine is then attacked by the aniline nitrogen to form a five-membered ring aminal.[13]

-

Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the stable, aromatic indole ring.[13][14]

Experimental Protocol: Synthesis of 7-Chloro-1,2,3,4-tetrahydrocarbazole

This protocol provides a practical example using cyclohexanone as the carbonyl partner.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and cyclohexanone (1.1 eq).

-

Add a suitable solvent, such as glacial acetic acid or ethanol. Acetic acid often serves as both solvent and catalyst.

-

Expertise Insight: The slight excess of the ketone can help drive the initial hydrazone formation equilibrium forward.

-

-

Hydrazone Formation & Cyclization:

-

Heat the mixture to reflux (typically 80-120°C, depending on the solvent) and maintain for 2-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting materials and the formation of the indole product.

-

Causality: The high temperature and acidic conditions facilitate both the initial condensation and the subsequent energy-intensive[1][1]-sigmatropic rearrangement and cyclization steps.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice water. The product will often precipitate as a solid.

-

Isolate the crude solid by vacuum filtration and wash thoroughly with water to remove the acid catalyst and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 7-Chloro-1,2,3,4-tetrahydrocarbazole.

-

Quality Control: Ensuring Purity for Pharmaceutical Applications

For drug development professionals, the purity of a starting material is non-negotiable. Positional isomers (e.g., 3- or 4-chlorophenylhydrazine) and residual starting materials like 2-chloroaniline are common impurities that can lead to undesired side products in subsequent reactions.[9] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for quality control.[9]

Protocol: RP-HPLC Method for Purity Analysis

This is a representative method for the analysis of this compound.

-

Column: Waters X-Bridge C18 or equivalent (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve an accurately weighed sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

-

Trustworthiness: This method should be validated for specificity, linearity, accuracy, and precision. A standard mixture of the main compound and its potential impurities should be used to confirm peak separation and identification. The detection limit for key impurities should be established, often in the range of 0.02-0.05%.[9]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[4] It causes serious skin and eye irritation and may cause respiratory irritation.[4] It is also classified as very toxic to aquatic life.[4]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid creating dust.[7]

-

-

Storage:

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the construction of complex molecular architectures that are central to drug discovery. Its primary role as a precursor in the Fischer indole synthesis makes it indispensable. A thorough understanding of its properties, synthesis, reaction mechanisms, and analytical controls allows researchers to utilize this versatile building block effectively, ensuring both the success of their synthetic endeavors and the integrity of their final products.

References

-

PubChem. (n.d.). This compound. Retrieved February 20, 2026, from [Link]

-

PureSynth. (n.d.). This compound 98.0%(HPLC). Retrieved February 20, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved February 20, 2026, from [Link]

- Sharma, S. K., Sultana, S., & Singanan, P. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4), 1924-1933.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 20, 2026, from [Link]

- Google Patents. (2008). CN101143838A - Preparation method for 2-chlorophenylhydrazine.

- Google Patents. (2008). CN101157634A - Method for preparing 4-chlorine phenylhydrazine.

-

Patsnap. (2014). CN102321028B - Novel synthesis process of P-chlorophenylhydrazine hydrochloride. Retrieved February 20, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. A14136.22 [thermofisher.com]

- 3. pure-synth.com [pure-synth.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | CAS 41052-75-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. CAS RN 41052-75-9 | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. CN101143838A - Preparation method for 2-chlorophenylhydrazine - Google Patents [patents.google.com]

- 11. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 12. Novel synthesis process of P-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Chemical Profile and Synthetic Utility of 2-Chlorophenylhydrazine Hydrochloride

A Technical Guide for Heterocyclic Development

Executive Summary

2-Chlorophenylhydrazine hydrochloride is a critical arylhydrazine building block utilized primarily in the synthesis of bioactive heterocycles, including pyrazoles and indoles. Its utility stems from the ortho-chloro substituent, which introduces specific steric and electronic properties essential for modulating the lipophilicity and metabolic stability of drug candidates. This guide details its physicochemical specifications, synthetic mechanisms, and validated handling protocols for research and development applications.

Molecular Specifications & Physicochemical Profile

The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis. The hydrochloride salt form is preferred over the free base due to enhanced oxidative stability and crystallinity.

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 41052-75-9 |

| Molecular Formula | |

| Molecular Weight | 179.05 g/mol |

| Free Base MW | 142.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 198–203 °C (with decomposition) |

| Solubility | Soluble in water, methanol, DMSO; insoluble in non-polar solvents |

Technical Note: The "2-chloro" (ortho) position creates steric hindrance adjacent to the hydrazine moiety. In condensation reactions, this often requires higher activation energy or prolonged reflux times compared to the unhindered 4-chloro (para) isomer.

Synthetic Utility: Pyrazole & Indole Formation

The primary application of this compound is in the Knorr Pyrazole Synthesis and the Fischer Indole Synthesis .

Mechanism: Knorr Pyrazole Synthesis

The reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate) yields 1-(2-chlorophenyl)-3-methyl-5-pyrazolone, a scaffold structurally related to the radical scavenger Edaravone.

Mechanistic Pathway:

-

Hydrazone Formation: The terminal nitrogen of the hydrazine attacks the ketone carbonyl of the

-keto ester. -

Cyclization: The secondary nitrogen attacks the ester carbonyl.

-

Aromatization/Tautomerization: Loss of water and ethanol drives the formation of the thermodynamically stable pyrazolone ring.

Figure 1: Mechanistic flow of the Knorr Pyrazole Synthesis utilizing 2-chlorophenylhydrazine.

Experimental Protocols & Validation

To ensure reproducibility, the following self-validating protocols should be employed.

Protocol A: Purification via Recrystallization

Commercial batches often contain oxidation byproducts (azobenzenes) which appear yellow/orange.

-

Dissolution: Dissolve 10g of crude material in minimal boiling ethanol (approx. 40-50 mL).

-

Filtration: Hot filter to remove insoluble impurities.

-

Crystallization: Cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the white needles and wash with cold diethyl ether to remove surface oxidation.

-

Validation: Product must be white. A yellow tint indicates >0.5% impurity.

Protocol B: Purity Assessment (HPLC)

Quantifying the ortho isomer purity against meta and para contaminants.

-

Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent), 4.6 x 150 mm, 5µm.

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 60% B over 20 minutes.

-

Detection: UV at 240 nm.

-

Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

Figure 2: Quality Control workflow for ensuring reagent integrity prior to synthesis.

Handling, Stability, and Safety

Stability Profile

Hydrazine salts are hygroscopic and susceptible to oxidation.

-

Degradation Pathway: Oxidation leads to the formation of 2-chlorobenzene, nitrogen gas, and diazenes.

-

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

Safety Hazards[4][5]

-

Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens.

-

PPE: Double nitrile gloves, chemical splash goggles, and N95/P100 respirator are mandatory.

-

Incompatibility: Avoid contact with strong oxidizing agents and alkali metals.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 443287, this compound. Retrieved from [Link]

-

Sharma, S. K., et al. (2024).[1] Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. Rasayan Journal of Chemistry, 17(4), 1924-1933.[1] Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles.[2][3][4][5][6] Retrieved from [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. pure-synth.com [pure-synth.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

2-Chlorophenylhydrazine hydrochloride solubility in organic solvents

Technical Whitepaper: Solubility Profile and Handling of 2-Chlorophenylhydrazine Hydrochloride

Executive Summary this compound (CAS 41052-75-9) is a critical hydrazine building block employed in the synthesis of pyrazoles, indoles (via Fischer Indole Synthesis), and pharmaceutical intermediates such as Carprofen. As a hydrochloride salt, its physicochemical behavior differs radically from its free-base counterpart. This guide provides a technical analysis of its solubility landscape, practical protocols for solvent selection, and methodologies for manipulating its phase state to optimize reaction yields and purity.[1]

Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the competition between its ionic lattice energy and the solvation energy provided by the solvent.

-

Chemical Identity:

-

The "Salt vs. Base" Duality:

-

The Salt (HCl): Highly polar, crystalline solid. Relies on dipole-dipole interactions and hydrogen bonding for solvation. Insoluble in non-polar media.

-

The Free Base: Oily liquid or low-melting solid. Lipophilic. Soluble in non-polar/chlorinated solvents (DCM, Toluene).

-

Key Insight: Many synthetic failures occur because researchers attempt to dissolve the salt directly into a non-polar reaction medium (e.g., Toluene for a reflux reaction) without first neutralizing it to the free base.

Solubility Data & Solvent Selection

The following data categorizes solvents based on their ability to disrupt the ionic lattice of the hydrochloride salt.

Solubility Profile Table

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Polar Protic | Water | High | Ideal for aqueous workups; pH dependent stability. |

| Methanol (MeOH) | High | Primary solvent for recrystallization and transfers. | |

| Ethanol (EtOH) | Moderate to High | Solubility increases significantly with heat ( | |

| Polar Aprotic | DMSO | Very High | Preferred for stock solutions and biological assays. |

| DMF / DMAc | High | Good for high-temp reactions; difficult to remove. | |

| Acetonitrile (MeCN) | Low to Moderate | Often requires heating; useful for reflux reactions. | |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | The salt will suspend, not dissolve. The free base is soluble.[4][8] |

| Chloroform | Insoluble | Ineffective for the salt. | |

| Non-Polar | Diethyl Ether | Insoluble | Excellent anti-solvent for precipitation. |

| Hexanes / Pentane | Insoluble | Used to wash crystals to remove non-polar impurities. | |

| Toluene | Insoluble | Common reaction solvent, but requires free-basing first. |

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis vs. Purification vs. Analysis).

Caption: Decision matrix for solvent selection. Note the critical "Free Base" step for non-polar synthesis.

Experimental Protocols

Protocol A: The "Solvent Switch" (Salt to Free Base)

Objective: To render the compound soluble in organic solvents (DCM, EtOAc, Toluene) for extraction or non-polar reactions.

-

Dissolution: Suspend 10 mmol of 2-Chlorophenylhydrazine HCl in 20 mL of water.

-

Neutralization: Slowly add 1.1 equivalents of 1M NaOH or saturated NaHCO₃ solution while stirring.

-

Observation: The solid will dissolve and then an oily layer (the free base) will separate or the solution will become cloudy.

-

-

Extraction: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate. Shake and separate the organic layer.[9]

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Caution: The free base is sensitive to oxidation. Use immediately or store under inert gas (Argon/Nitrogen).

-

Protocol B: Recrystallization (Purification of the Salt)

Objective: To purify the hydrochloride salt from degradation products (often brown/red oxidation impurities).

-

Dissolution: Place the crude salt in an Erlenmeyer flask. Add the minimum amount of hot Methanol (

) required to fully dissolve the solid.-

Tip: If colored impurities remain insoluble, filter the hot solution quickly.

-

-

Nucleation: Remove from heat. Add Diethyl Ether (Anti-solvent) dropwise until a faint turbidity (cloudiness) persists.

-

Crystallization: Add one drop of Methanol to clear the solution, then let it cool slowly to room temperature. Finally, place in an ice bath (

) for 1 hour. -

Collection: Filter the white/off-white needles under vacuum. Wash with cold Ether/Hexane (1:1).

Stability & Safety (E-E-A-T)

-

Oxidative Instability: Phenylhydrazines are notorious for air oxidation, turning from white to yellow/brown.

-

Mitigation: Always degas solvents (sparge with Nitrogen) before dissolving the compound for sensitive reactions.

-

-

Toxicity: 2-Chlorophenylhydrazine HCl is toxic if swallowed and a skin sensitizer.[2][3]

-

Incompatibility: Avoid ketones and aldehydes unless the intention is to form a hydrazone (this reaction happens rapidly, even at room temperature).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443287, this compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. This compound | 41052-75-9 | TCI EUROPE N.V. [tcichemicals.com]

- 5. 2-クロロフェニルヒドラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS 41052-75-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. echemi.com [echemi.com]

- 8. chemiis.com [chemiis.com]

- 9. reddit.com [reddit.com]

- 10. tcichemicals.com [tcichemicals.com]

Technical Guide: Synthesis and Purification of 2-Chlorophenylhydrazine Hydrochloride

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-Chlorophenylhydrazine Hydrochloride (CAS: 41052-75-9) .[1] As a critical building block in the synthesis of pyrazoles (via condensation with 1,3-dicarbonyls) and indoles (via Fischer indole synthesis), its purity is paramount for downstream pharmaceutical applications.[1]

This guide prioritizes the Sulfite Reduction Method as the "Gold Standard" for both laboratory and pilot-scale synthesis due to its superior safety profile and scalability compared to stannous chloride routes.[1] We provide a self-validating protocol, mechanistic insights, and rigorous purification strategies.

Safety & Hazard Profile (Critical)

Warning: Hydrazine derivatives are potent skin sensitizers and suspected carcinogens.

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Toxic if swallowed/inhaled (H301/H331).[1] | Work in a certified fume hood. |

| Skin/Eye | Causes severe skin burns/eye damage. | Wear nitrile gloves (double gloved), goggles, and lab coat.[1] |

| Reactivity | May decompose explosively if dry/heated. | Store damp or under inert gas; avoid metal spatulas. |

| Environmental | Very toxic to aquatic life.[2] | Collect all aqueous waste for specific hazardous disposal. |

Mechanistic Principles

The synthesis proceeds via the Diazotization-Reduction pathway.[1] The 2-chloro substituent introduces steric hindrance and an inductive electron-withdrawing effect, requiring precise temperature control to prevent diazonium decomposition into phenols.[1]

Reaction Pathway (DOT Diagram)

The following diagram illustrates the transformation from 2-chloroaniline to the final hydrazine salt.

Caption: Mechanistic pathway from amine diazotization to sulfite reduction and acid hydrolysis.

Primary Protocol: Sulfite Reduction Method

Scale: 0.1 mol (approx. 12.75 g starting material) Target Yield: 80–90% Target Purity: >98% (HPLC)

Reagents

-

2-Chloroaniline (98%+)[1]

-

Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO2)[3]

-

Sodium Sulfite (Na2SO3) & Sodium Bisulfite (NaHSO3)

-

Ethanol (for purification)[4]

Step-by-Step Methodology

Phase 1: Diazotization[1][3]

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 12.75 g (0.1 mol) of 2-chloroaniline .

-

Acidification: Add 30 mL of conc. HCl and 30 mL of distilled water . Stir vigorously. The amine hydrochloride may precipitate; this is normal.

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

-

Nitrosation: Dissolve 7.0 g of NaNO2 in 15 mL of water. Add this solution dropwise over 30 minutes.

-

Critical Control: Do not allow temperature to exceed 5°C to prevent phenol formation.

-

-

Validation: After addition, stir for 15 mins. Test with Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required). If negative, add small aliquots of NaNO2 until positive.

Phase 2: Reduction[1][3]

-

Sulfite Charge: In a separate 1 L beaker, prepare a solution of 25 g Na2SO3 and 10 g NaHSO3 in 100 mL water. Cool to 5°C.[5]

-

Note: The bisulfite buffers the pH (approx 6.0–7.0), preventing diazo coupling (tar formation).[1]

-

-

Addition: Pour the cold diazonium solution rapidly into the sulfite solution with vigorous stirring.

-

Observation: The solution typically turns orange-red, then fades to yellow as the diazosulfonate forms.[1]

-

-

Heating: Allow the mixture to warm to room temperature over 1 hour. Then, heat to 60–70°C for 1 hour. The solution should become clear/pale yellow.

Phase 3: Hydrolysis & Isolation[1]

-

Acid Hydrolysis: Add 50 mL of conc. HCl to the hot solution.

-

Reflux: Heat the mixture to 80–90°C for 2 hours. This hydrolyzes the sulfonate groups.[6][7] sulfur dioxide (SO2) will evolve—ensure good ventilation.

-

Crystallization: Cool the solution slowly to room temperature, then to 0°C in an ice bath. The this compound will crystallize as white/off-white needles.[1]

-

Filtration: Filter the solid under vacuum. Wash with cold 10% HCl (10 mL) followed by cold ethanol (5 mL) to remove colored impurities.

Purification & Characterization

Recrystallization Protocol

If the crude product is colored (pink/brown) or <98% pure:

-

Dissolve crude solid in the minimum amount of hot water (approx. 80°C) .

-

Add activated charcoal (1-2% w/w) and stir for 10 mins.

-

Filter hot through Celite to remove charcoal.

-

Add conc. HCl (approx 1/3 volume of filtrate) to induce the common ion effect.

-

Cool to 0°C. Collect crystals.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white needles | Visual |

| Melting Point | 200–203°C (Decomposes) | Capillary Method |

| HPLC Purity | >98.0% | C18 Column, MeOH:H2O (60:[1]40) |

| Solubility | Soluble in water, MeOH; Insoluble in Ether | Solubility Test |

HPLC Method for Impurity Profiling[1][10]

-

Column: C18 Reverse Phase (e.g., Waters X-Bridge, 250mm x 4.6mm, 5µm).[1]

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm.

-

Key Impurities: 2-Chloroaniline (starting material), 2-Chlorophenol (hydrolysis byproduct).[1]

Process Workflow Diagram

The following diagram outlines the operational flow for the synthesis.

Caption: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reduction or diazotization temp too high.[1] | Ensure temp <5°C during diazo. Ensure full heating cycle during reduction. |

| Red/Brown Product | Oxidation or diazo-tars.[1] | Use fresh Na2SO3. Ensure rapid mixing of diazo into sulfite (not reverse). |

| Oily Product | Free base formation. | Ensure excess HCl is present during crystallization. Recrystallize from dilute HCl. |

| Skin Irritation | Exposure to hydrazine dust.[2][8] | Use full PPE.[8][9] Handle solid in a glovebox or hood. |

References

-

Fischer, E. (1875).[6][10] "Ueber Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft.

-

Organic Syntheses. (1922). "Phenylhydrazine."[6][7][10] Org.[6][11] Synth. 2, 71. (Standard sulfite reduction protocol basis).

-

Sharma, S. K., et al. (2024).[12] "Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers." Rasayan J. Chem. (HPLC methods).[12][13]

-

TCI Chemicals. (2025).[9] "Safety Data Sheet: this compound."

-

Google Patents. (2008). "CN101143838A: Preparation method for 2-chlorophenylhydrazine."[1] (Sulfite/Bisulfite optimization).

Sources

- 1. CN101143838A - Preparation method for 2-chlorophenylhydrazine - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. Novel synthesis process of P-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer Phenylhydrazine Synthesis [drugfuture.com]

- 7. US3410900A - Production of phenylhydrazine - Google Patents [patents.google.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 11. 2-CHLOROANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. pure-synth.com [pure-synth.com]

physical appearance and stability of 2-Chlorophenylhydrazine hydrochloride

Critical Characterization, Stability Protocols, and Handling Frameworks

[1]Executive Summary

2-Chlorophenylhydrazine hydrochloride is a critical non-heterocyclic building block primarily utilized in the regiospecific synthesis of pyrazoles and indoles for pharmaceutical and agrochemical applications.[1] While the hydrochloride salt form offers improved stability over the free base, it remains susceptible to oxidative degradation and hydrolysis.[1]

This guide moves beyond basic safety data sheets to provide a causality-driven technical analysis . It establishes a self-validating workflow to ensure that the material used in downstream synthesis maintains the high molar purity required for stoichiometric precision.

Part 1: Physicochemical Characterization[1]

The physical state of this compound serves as the first line of defense in quality control.[1] Unlike the oily free base, the hydrochloride salt stabilizes the hydrazine moiety via protonation, resulting in a crystalline lattice.[1]

Table 1: Core Physicochemical Properties[1]

| Property | Specification | Technical Insight (Causality) |

| Appearance | White to off-white/beige crystalline powder.[1] | Critical Indicator: Darkening to orange/brown indicates oxidation of the hydrazine group to azo/diazo species.[1] |

| Melting Point | 198°C – 203°C (Decomposes) | Sharp melting points indicate high purity.[1] A broadened range (<195°C) suggests hydrolysis or the presence of 2-chloroaniline impurities.[1] |

| Solubility | Soluble in Water, Methanol, DMSO.[1] | High polarity due to ionic HCl bonding.[1] Poor solubility in non-polar solvents (Hexane) allows for purification via washing.[1] |

| Hygroscopicity | Moderate | Moisture absorption catalyzes hydrolysis, liberating HCl and accelerating autocatalytic degradation.[1] |

Part 2: Stability Profile & Degradation Mechanisms[1]

Understanding why this compound degrades is essential for designing storage protocols.[1] The hydrazine motif (

Mechanism of Action[1][2]

-

Oxidation: Exposure to air converts the hydrazine to associated azo compounds and eventually to 2-chloroaniline, releasing nitrogen gas.[1]

-

Photo-degradation: UV light provides the activation energy to cleave the N-N bond, a process often accelerated by trace metal impurities.[1]

-

Thermal Runaway: As the compound degrades, it lowers the activation energy for further decomposition, creating a potential safety hazard if stored in bulk at elevated temperatures.[1]

Visualization: Degradation Logic Pathway

The following diagram illustrates the cascade of failure if environmental controls are breached.

Figure 1: The degradation pathway highlights the transition from white crystalline solid to colored degradants, driven by environmental triggers.[1]

Part 3: Storage & Handling (The Self-Validating System)[1]

To ensure scientific integrity, we treat storage not as a passive state but as an active Self-Validating System .[1] This means the storage method itself provides evidence of its efficacy.[1]

Protocol 1: The "Inert-Cold" Barrier System

Rationale: Kinetic suppression of oxidation and hydrolysis.[1]

-

Primary Containment: Material must be stored in amber glass vials (blocks UV) with a Teflon-lined cap (prevents HCl corrosion of the seal).[1]

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1][2] Argon is preferred as it is heavier than air and forms a "blanket" over the crystals.[1]

-

Temperature: Store at 2°C to 8°C .

Protocol 2: Re-crystallization (Salvage)

If the material has superficially oxidized (light beige), it can often be salvaged rather than discarded.[1]

-

Dissolve in minimal hot ethanol.

-

Add activated charcoal to absorb colored oxidative impurities.[1]

-

Filter hot.[1]

-

Cool slowly to precipitate white needles of the hydrochloride salt.

-

Dry under vacuum over

(desiccant).[1]

Part 4: Quality Control & Analytical Verification[1]

Before committing this reagent to a high-value synthesis (e.g., GMP drug substance manufacturing), a tiered QC approach is required.[1]

QC Workflow Visualization

This workflow dictates the decision matrix for accepting or rejecting a batch of 2-Chlorophenylhydrazine HCl.[1]

Figure 2: A tiered quality control workflow ensuring only high-purity material enters the synthesis stream.

Analytical Methodology Details

-

Melting Point (Capillary): The most rapid assessment.[1] A depression of >2°C indicates significant impurity (likely water or 2-chloroaniline).[1]

-

HPLC Conditions (Reference Standard):

References

-

PubChem. (n.d.). Compound Summary: this compound.[1][3][4][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

- 1. This compound | CAS: 41052-75-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound 41052-75-9, Information for this compound 41052-75-9, Suppliers of this compound 41052-75-9 [chemnet.com]

- 4. echemi.com [echemi.com]

- 5. 2-クロロフェニルヒドラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. pure-synth.com [pure-synth.com]

- 8. Bot Verification [rasayanjournal.co.in]

Technical Guide: 2-Chlorophenylhydrazine Hydrochloride in Heterocyclic Synthesis

The following technical guide details the applications, mechanistic pathways, and experimental protocols for 2-Chlorophenylhydrazine Hydrochloride , a critical building block in the synthesis of 7-substituted indoles and N-aryl pyrazoles.

Executive Summary & Chemical Profile

This compound (CAS: 41052-75-9) is a specialized hydrazine derivative used primarily to introduce a chlorophenyl moiety into heterocyclic scaffolds.[1] Unlike its para-substituted isomer (used in Carprofen synthesis), the ortho-chloro substituent exerts significant steric and electronic influence, directing regioselectivity in cyclization reactions.

It is the industry-standard precursor for 7-chloroindoles (via Fischer Indole Synthesis) and 1-(2-chlorophenyl)pyrazoles (agrochemical cores).

| Property | Data |

| CAS Number | 41052-75-9 |

| Formula | C₆H₇ClN₂[1][2] · HCl |

| MW | 179.05 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol |

| Key Reactivity | Nucleophilic attack (N-terminal), [3,3]-Sigmatropic rearrangement |

Mechanistic Deep Dive: The Ortho-Effect

The utility of 2-chlorophenylhydrazine lies in its behavior during the Fischer Indole Synthesis . When reacted with a ketone, the ortho-chlorine atom restricts rotation and influences the [3,3]-sigmatropic rearrangement.

The "7-Chloro" Pathway

In the synthesis of tryptamines or indoles, the chlorine atom at the ortho position of the hydrazine translates directly to the 7-position of the indole core. This is chemically significant because functionalizing the 7-position of an indole ring post-synthesis is difficult due to the directing effects of the nitrogen lone pair (which favors C3) and the benzene ring reactivity (which favors C5).

Therefore, 2-chlorophenylhydrazine is the most efficient route to 7-chloroindoles.

Mechanism Visualization

The following diagram illustrates the pathway from hydrazone formation to the final 7-chloroindole, highlighting the conservation of the chlorine position.

Figure 1: Mechanistic flow of the Fischer Indole Synthesis using 2-chlorophenylhydrazine, yielding 7-chloroindole.

Primary Workflow: Synthesis of 7-Chloroindoles

This protocol describes the synthesis of a 7-chloroindole derivative, a scaffold often used in the development of melatonin receptor agonists and anti-inflammatory agents.

Reagents & Equipment[3][5][6][7][8][9]

-

Substrate: 2-Chlorophenylhydrazine HCl (1.0 eq)

-

Carbonyl: Cyclohexanone (1.0 eq) (Example for tetrahydrocarbazole) or Acetophenone.

-

Solvent/Catalyst: Glacial Acetic Acid (AcOH) or 4% H₂SO₄ in Ethanol.

-

Equipment: Reflux condenser, inert gas (N₂) line.

Step-by-Step Protocol

-

Hydrazone Formation (In-Situ):

-

Dissolve 2-chlorophenylhydrazine HCl (10 mmol) in 20 mL of Glacial Acetic Acid.

-

Add Cyclohexanone (10 mmol) dropwise at room temperature.

-

Observation: The solution typically darkens as the hydrazone forms. Stir for 30 minutes.

-

-

Cyclization (Fischer Indolization):

-

Heat the mixture to reflux (118°C) for 2–4 hours.

-

Monitor via TLC (Hexane:EtOAc 8:2). The hydrazine spot will disappear, and a fluorescent indole spot will appear.

-

-

Work-up:

-

Purification:

-

Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

-

Critical Note: The ortho-chloro group provides steric bulk. If the reaction is sluggish, stronger acids (e.g., Polyphosphoric Acid - PPA) at 100°C can drive the [3,3]-shift more effectively than acetic acid.

Secondary Workflow: Synthesis of N-Aryl Pyrazoles

1-(2-Chlorophenyl)pyrazoles are vital in agrochemistry (herbicides). The 2-chloro group improves lipophilicity and metabolic stability of the active ingredient.

Reaction Scheme

Reagents: 2-Chlorophenylhydrazine HCl + 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate).

Figure 2: Synthesis pathway for Pyrazolone derivatives.

Protocol Summary

-

Mix 2-chlorophenylhydrazine HCl (10 mmol) and Ethyl Acetoacetate (10 mmol) in Ethanol (30 mL).

-

Add Sodium Acetate (12 mmol) to buffer the HCl.

-

Reflux for 3 hours.

-

Cool to precipitate the pyrazolone derivative.

-

Recrystallize from ethanol.

Handling, Stability & Safety (E-E-A-T)

As a hydrazine derivative, this compound poses specific risks that must be managed to ensure data integrity and personnel safety.

-

Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are non-negotiable.

-

Stability: The hydrochloride salt is significantly more stable than the free base, which oxidizes rapidly in air (turning dark brown).

-

Storage: Store at room temperature in a desiccator. If the salt turns yellow/orange, it has partially oxidized; recrystallize from ethanol/HCl before use to ensure stoichiometric accuracy.

-

-

Waste Disposal: Do not mix with oxidizing agents (bleach, peroxides) as this can generate nitrogen gas violently. Quench excess hydrazine with dilute hypochlorite slowly in a controlled waste stream.

References

-

Sigma-Aldrich. this compound Product Analysis & Safety Data. Retrieved from .

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and ortho-substituent effects).

-

GuideChem. Synthesis and Applications of Chlorophenylhydrazines. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 443287, this compound. Retrieved from .

-

BenchChem. Protocols for Hydrazine-based Heterocycle Synthesis. Retrieved from .

Sources

discovery and history of 2-Chlorophenylhydrazine hydrochloride

Chemical Abstracts Service (CAS): 41052-75-9 Formula: C₆H₇ClN₂·HCl Molecular Weight: 179.05 g/mol [1][2]

Executive Summary

2-Chlorophenylhydrazine hydrochloride is a specialized organohydrazine intermediate defined by the presence of a chlorine atom at the ortho position of the aromatic ring. Unlike its unsubstituted parent (phenylhydrazine), the 2-chloro derivative introduces significant steric hindrance and electron-withdrawing effects proximal to the hydrazine moiety. This "ortho-effect" is the critical attribute exploited in drug discovery and agrochemistry to modulate metabolic stability and receptor binding affinity in downstream heterocycles, particularly indoles and pyrazoles.

This guide details the historical evolution, synthesis, and application of this compound, emphasizing its role as a regiochemical control element in the Fischer Indole Synthesis.

Historical Context: From Dyestuffs to Rational Drug Design

The history of 2-chlorophenylhydrazine is inextricably linked to the broader discovery of hydrazines by Emil Fischer in 1875 . While working at the University of Strasbourg, Fischer reduced phenyldiazonium salts using sulfites, isolating phenylhydrazine. This discovery was monumental, earning him the Nobel Prize in 1902, primarily because hydrazines allowed for the first systematic characterization of sugars (via osazone formation).

However, the specific isolation and industrial scaling of the 2-chloro derivative emerged later, driven by two distinct waves of chemical innovation:

-

The Azo Dye Era (Late 19th Century): As industrial chemists sought to expand the color palette of azo dyes, substituted anilines (like 2-chloroaniline) became readily available. Derivatizing these into hydrazines allowed for the creation of pyrazolone dyes with altered solubility and light-fastness properties.

-

The Heterocyclic Boom (Mid-20th Century): The pharmaceutical industry's shift toward indole-based therapeutics (e.g., NSAIDs, serotonin modulators) required precise substitution patterns. The 2-chlorophenylhydrazine intermediate became the standard reagent for accessing 7-chloroindoles , a scaffold often difficult to synthesize via direct halogenation of the indole ring.

Chemical Properties & The "Ortho-Effect"

The utility of this compound stems from the 2-position chlorine atom.

-

Electronic Effect: The chlorine atom is electron-withdrawing (inductive effect, -I), which decreases the nucleophilicity of the hydrazine nitrogens compared to phenylhydrazine. This requires harsher conditions for condensation reactions (e.g., hydrazone formation).

-

Steric Effect: The bulky chlorine atom at the ortho position creates steric strain. In cyclization reactions (like Fischer Indole), this directs regioselectivity, often forcing reaction pathways that avoid the crowded 2-position.

Physical Property Summary

| Property | Value | Note |

| Appearance | White to off-white crystalline powder | Oxidizes to beige/pink upon air exposure |

| Melting Point | 198–202 °C (Decomposes) | Distinct sharp melting point indicates purity |

| Solubility | Soluble in water, DMSO, Methanol | Insoluble in non-polar organics (Hexane, Ether) |

| pKa | ~5.0 (Hydrazinium ion) | Lower than phenylhydrazine due to Cl electron withdrawal |

Synthesis: Diazotization-Reduction Protocol

The industrial standard for synthesizing this compound avoids the heavy metal waste of historical tin(II) chloride methods. Instead, it utilizes a "greener" sulfite reduction route.

Reaction Logic[6][7][8][9]

-

Diazotization: 2-Chloroaniline is treated with sodium nitrite and HCl to form the diazonium salt. Critical Control: Temperature must be kept <5°C to prevent hydrolysis to 2-chlorophenol.

-

Reduction: The diazonium salt is reduced by sodium sulfite/bisulfite to the sulfonate intermediate.

-

Hydrolysis: Acidic hydrolysis cleaves the sulfonate group, yielding the hydrazine hydrochloride.

Diagram 1: Synthesis Pathway

Caption: The industrial synthesis route via diazotization followed by sulfite reduction and acid hydrolysis.

Detailed Experimental Protocol (Lab Scale)

Note: This protocol assumes a standard fume hood environment with appropriate PPE.

Step 1: Diazotization

-

Charge a 500 mL 3-neck flask with 2-chloroaniline (12.75 g, 0.1 mol) and Conc. HCl (50 mL) .

-

Cool the suspension to -5°C to 0°C using an ice/salt bath.

-

Dropwise add a solution of NaNO₂ (7.0 g in 15 mL H₂O) over 30 minutes.

-

Checkpoint: The solution should become clear/yellowish. Maintain temp <5°C.

-

Validation: Test with starch-iodide paper (should turn blue immediately).

-

Step 2: Reduction

-

In a separate flask, prepare a solution of Na₂SO₃ (25 g) and NaOH (4 g) in H₂O (100 mL) . Cool to 5°C.

-

Pour the cold diazonium solution rapidly into the sulfite solution with vigorous stirring.

-

The mixture will turn orange-red (diazo-sulfonate formation).

-

Heat the mixture to 70°C for 45 minutes. The color should fade to pale yellow.

Step 3: Hydrolysis & Isolation

-

Add Conc. HCl (60 mL) to the reaction mixture.

-

Reflux at 100°C for 2 hours. (Releases SO₂ gas – ensure scrubber is attached).

-

Cool slowly to room temperature, then to 0°C.

-

The product precipitates as white needles. Filter and wash with cold ethanol.

Applications: The Fischer Indole Synthesis

The primary utility of 2-chlorophenylhydrazine is in the synthesis of 7-chloroindoles . In the Fischer Indole Synthesis, the hydrazine reacts with a ketone (or aldehyde) under acidic conditions.[3][4][5]

Regiochemical Control

When an ortho-substituted hydrazine is used, the [3,3]-sigmatropic rearrangement can theoretically occur at two positions:

-

The unsubstituted ortho position: Leads to the 7-substituted indole . (Major Pathway)

-

The substituted ortho position: Leads to a 1,2-shift or decomposition. (Minor/Blocked)

Because the 2-position is blocked by Chlorine, the rearrangement is forced to the open 6-position (relative to the hydrazine carbon), which becomes the 7-position in the final indole.

Diagram 2: Fischer Indole Mechanism (Regioselectivity)

Caption: Regioselective synthesis of 7-chloroindole. The ortho-Cl blocks one cyclization site, directing formation to the 7-position.

Safety & Toxicology (E-E-A-T)

Hazard Class: Toxic, Carcinogen (Category 1B), Skin Sensitizer.

-

Acute Toxicity: Hydrazines are potent hepatotoxins and neurotoxins. They interfere with Vitamin B6 (pyridoxine) metabolism.

-

Handling:

-

Double-gloving (Nitrile) is mandatory.

-

Weighing must occur inside a fume hood or powder containment enclosure.

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.

-

-

Storage: Store under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic and will degrade if exposed to moisture, releasing HCl fumes and turning pink/brown.

References

-

Fischer, E. (1875).[6] "Ueber aromatische Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the mechanism and regiochemistry).

-

PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.

-

Organic Syntheses. (1944). "Phenylhydrazine."[3][6][7][8][9] Org.[1][8] Synth. Coll. Vol. 1, p.442. (Foundational protocol for hydrazine synthesis via sulfite reduction).

-

European Chemicals Agency (ECHA). (n.d.). "Substance Information: (2-chlorophenyl)hydrazine hydrochloride."[1][10][7][11][12][13]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-chlorophenylhydrazine Hydrochloride | Industrial & Pharmaceutical Intermediate [chemicalbull.com]

- 10. This compound | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 2-Chlorophenylhydrazine Hydrochloride

This guide provides a comprehensive technical profiling of 2-Chlorophenylhydrazine Hydrochloride , a critical building block in the synthesis of pyrazoles, indoles (via Fischer synthesis), and pharmaceutical intermediates.

Executive Summary

This compound (CAS 41052-75-9) serves as a primary hydrazine donor in heterocyclic synthesis. Its structural integrity is defined by the ortho-chloro substitution, which introduces specific steric and electronic effects distinguishable by spectroscopy. This guide synthesizes experimental NMR, IR, and MS data to establish a self-validating identification protocol, essential for differentiating this compound from its meta- and para- isomers during drug development workflows.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8]

| Parameter | Data |

| IUPAC Name | (2-Chlorophenyl)hydrazine hydrochloride |

| CAS Number | 41052-75-9 |

| Molecular Formula | C₆H₇ClN₂[1][2] · HCl |

| Molecular Weight | 179.05 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 200–203 °C (decomposition) |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the hydrochloride salt and the ortho-chlorine substituent creates a distinct ¹H NMR signature. The ammonium protons (-NH₃⁺) are typically broad and exchangeable, while the aromatic region shows a characteristic 4-proton pattern consistent with 1,2-disubstitution.

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment | Structural Context |

| 10.47 | Broad Singlet | 3H | - | –NH₃⁺ | Protonated terminal nitrogen (exchangeable) |

| 8.01 | Broad Singlet | 1H | - | –NH– | Internal hydrazine nitrogen |

| 7.40 – 7.42 | Doublet (dd) | 1H | J ≈ 8.0, 1.5 | Ar-H3 | Ortho to Chlorine (Deshielded) |

| 7.29 – 7.31 | Triplet (td) | 1H | J ≈ 7.8, 1.5 | Ar-H5 | Para to Hydrazine |

| 7.09 | Doublet (dd) | 1H | J ≈ 8.0, 1.2 | Ar-H6 | Ortho to Hydrazine (Shielded) |

| 6.96 – 7.00 | Triplet (td) | 1H | J ≈ 7.6, 1.5 | Ar-H4 | Meta to Chlorine |

Analyst Note: The chemical shift of the hydrazine protons (8.01 and 10.47 ppm) is highly dependent on concentration and water content in the DMSO-d₆ solvent. In D₂O, these peaks will disappear due to deuterium exchange.

Predicted ¹³C NMR Profile

Experimental ¹³C data for the HCl salt is often obscured by solvent exchange effects; the following are calculated shifts based on substituent additivity rules for the free base corrected for protonation.

-

C-Cl (C2): ~118–120 ppm (Upfield shift due to ortho effect)

-

C-N (C1): ~140–145 ppm (Ipso carbon)

-

Aromatic CH: 114, 121, 128, 129 ppm (Distinct asymmetry due to ortho-substitution)

Infrared (IR) Spectroscopy

The IR spectrum validates the salt form (ammonium bands) and the aromatic substitution pattern.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group / Assignment |

| 3205 | ν(N-H) stretch | Hydrazine N-H stretching (overlap with salt broadness) |

| 2988, 2688 | ν(N-H) / ν(C-H) | Ammonium salt (–NH₃⁺) broad combination bands |

| 1584 | ν(C=C) aromatic | Aromatic ring skeletal vibration |

| 1496 | ν(C=C) aromatic | Aromatic ring skeletal vibration |

| 1098 | ν(C-N) | C(Ar)–N stretching |

| 873, 818 | δ(C-H) oop | Out-of-plane bending (indicative of 1,2-disubstitution) |

| 649 | ν(C-Cl) | Carbon-Chlorine stretching |

Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the halogen isotope pattern.

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 143.0 (for the free base C₆H₇ClN₂)

-

Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 ratio between the peaks at m/z 143 (³⁵Cl) and m/z 145 (³⁷Cl).

Fragmentation Pathway (Graphviz Diagram)

Caption: Proposed ESI(+) fragmentation pathway. The 3:1 intensity ratio at m/z 143/145 is the diagnostic signature for the monochlorinated motif.

Synthesis & Purification Protocol

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted 2-chloroaniline).

Methodology: Diazotization of 2-chloroaniline followed by reduction.

-

Diazotization: 2-Chloroaniline is treated with NaNO₂ and HCl at -5°C to form the diazonium salt.

-

Reduction: The diazonium salt is reduced using Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃).

-

Hydrolysis & Salt Formation: The intermediate is hydrolyzed and treated with HCl to precipitate the hydrazine hydrochloride.

Synthesis Workflow (Graphviz Diagram)

Caption: Synthetic route via diazotization-reduction. Critical control points include temperature (<0°C) to prevent phenol by-products.

Quality Control & Impurity Profiling

When analyzing 2-Chlorophenylhydrazine HCl, researchers must distinguish it from its positional isomers.

-

Differentiation from 4-Chlorophenylhydrazine:

-

NMR: The 4-chloro isomer possesses a plane of symmetry, resulting in a simplified AA'BB' aromatic system (two doublets). The 2-chloro isomer (target) shows four distinct aromatic signals.

-

Melting Point: 4-Chlorophenylhydrazine HCl melts higher (~216°C) compared to the 2-chloro isomer (200–203°C).

-

References

-

Rasayan Journal of Chemistry. (2024). Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. Vol 17, No 4. Link

-

National Institutes of Health (NIH) - PubChem. (2025). This compound (Compound Summary). Link

-

ChemicalBook. (2024). Phenylhydrazine Hydrochloride NMR and Spectral Data. Link

-

Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis. Vol 90, 287-300. Link

Sources

Methodological & Application

Application Note: Fischer Indole Synthesis using 2-Chlorophenylhydrazine Hydrochloride

Abstract

This application note provides a comprehensive, high-fidelity protocol for the synthesis of 7-chloroindoles via the Fischer Indole Synthesis (FIS) utilizing 2-chlorophenylhydrazine hydrochloride . While the FIS is a textbook reaction, the use of ortho-substituted arylhydrazines introduces specific steric and electronic challenges that dictate regioselectivity and yield. This guide addresses the mechanistic causality of 7-position selectivity, provides a robust experimental workflow using glacial acetic acid and zinc chloride, and outlines critical safety and purification strategies for drug development applications.

Introduction & Strategic Relevance

The Fischer Indole Synthesis remains the premier method for constructing the indole core, a privileged scaffold in medicinal chemistry found in triptans (migraine therapy), NSAIDs (indomethacin), and oncology targets.

For drug discovery, 2-chlorophenylhydrazine is a critical building block because it provides direct access to 7-chloroindoles . The 7-chloro substituent is valuable for:

-

Metabolic Stability: Blocking the 7-position prevents oxidative metabolism (e.g., hydroxylation) often observed in unsubstituted indoles.

-

Electronic Modulation: The electron-withdrawing chlorine atom modulates the pKa of the indole N-H, influencing hydrogen bond donor capability in protein-ligand interactions.

-

Vectorization: It serves as a handle for further cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki) to elaborate the scaffold.

The Regioselectivity Challenge

When using 2-chlorophenylhydrazine, the [3,3]-sigmatropic rearrangement—the rate-determining step of the FIS—has two theoretical pathways:

-

Path A (Preferred): Rearrangement to the unsubstituted ortho-carbon (C6 of the hydrazine). This yields the 7-chloroindole .

-

Path B (Disfavored): Rearrangement to the chlorine-substituted ortho-carbon (C2). This path is sterically hindered and leads to a 3,3-disubstituted intermediate that cannot easily re-aromatize, often resulting in polymerization or "abnormal" Fischer products.

Expert Insight: This protocol is optimized to maximize Path A by utilizing conditions that favor thermodynamic control (acetic acid reflux), ensuring the formation of the 7-chloro isomer with >95% regioselectivity.

Reaction Mechanism

The transformation proceeds through the condensation of the hydrazine with a ketone to form a hydrazone, followed by acid-catalyzed tautomerization and rearrangement.[1][2][3]

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the critical [3,3]-sigmatropic shift that determines 7-chloro regioselectivity.

Experimental Protocol

This protocol describes the synthesis of 7-chloro-2,3-dimethylindole (using 2-butanone) or 7-chloro-1,2,3,4-tetrahydrocarbazole (using cyclohexanone). The conditions are adaptable to most enolizable ketones.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 2-Chlorophenylhydrazine HCl | Substrate | 1.0 | Hygroscopic; store in desiccator. |

| Ketone (e.g., Cyclohexanone) | Substrate | 1.1 | Slight excess ensures full hydrazine consumption. |

| Glacial Acetic Acid (AcOH) | Solvent/Cat.[4][5] | 10-15 vol | Acts as both solvent and proton source. |

| Zinc Chloride (ZnCl₂) | Lewis Acid | 1.0-2.0 | Optional but recommended for difficult substrates. |

| Sodium Hydroxide (1M) | Workup | N/A | For neutralization.[4] |

Step-by-Step Procedure

Step 1: Hydrazone Formation (In Situ)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add This compound (10.0 mmol, 1.79 g) to the flask.

-

Solvent: Add Glacial Acetic Acid (20 mL). Stir at room temperature. The salt may not fully dissolve immediately; this is normal.

-

Ketone Addition: Add the Ketone (11.0 mmol) in one portion.

-

Observation: The mixture often warms slightly and changes color (yellow/orange) as the hydrazone forms.

-

-

Pre-reaction: Stir at room temperature for 30 minutes to ensure hydrazone formation before heating.

Step 2: Fischer Cyclization

-

Catalyst (Optional): If using ZnCl₂ (recommended for acyclic ketones like 2-butanone), add it now (10.0 mmol, 1.36 g). For cyclic ketones (cyclohexanone), AcOH alone is often sufficient.

-

Reflux: Heat the reaction mixture to reflux (118 °C) using an oil bath.

-

Monitoring: Reflux for 2–4 hours .

-

TLC Monitoring: Use 20% EtOAc in Hexanes. The hydrazine starting material (polar, stays near baseline) should disappear. The indole product will appear as a less polar, UV-active spot (often fluorescent blue/purple under 254/365 nm).

-

Step 3: Workup

-

Cooling: Allow the reaction to cool to room temperature.

-

Quenching: Pour the reaction mixture slowly into Ice Water (100 mL) with vigorous stirring.

-

Precipitation: The crude indole often precipitates as a solid.

-

-

Neutralization: Slowly add 1M NaOH or Saturated NaHCO₃ to adjust pH to ~7–8. Caution: Exothermic/Foaming.

-

Extraction: Extract with Ethyl Acetate or DCM (3 x 30 mL).

-

Drying: Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

Column Chromatography: Purify the residue on silica gel.

-

Eluent: Gradient of 0% -> 10% EtOAc in Hexanes.

-

Note: Indoles are sensitive to acid; ensure silica is neutral or elute quickly.

-

-

Recrystallization: Alternatively, for solid products like tetrahydrocarbazoles, recrystallize from Ethanol/Water or Hexanes .

Optimization & Troubleshooting (Expertise)

Solvent & Acid Choice[5]

-

Acetic Acid (Standard): Best balance of solubility and acidity. Works for 90% of substrates.[6]

-

Ethanol + H₂SO₄: Use if the hydrazine HCl salt is insoluble in AcOH. Reflux in EtOH with 4% H₂SO₄.

-

Polyphosphoric Acid (PPA): Use for "stubborn" ketones that fail in AcOH. Heat to 100°C. Warning: PPA is viscous and difficult to work up.

Handling the Hydrochloride Salt

The HCl salt is safer and more stable than the free base hydrazine (which oxidizes rapidly). However, the HCl releases free acid during the reaction.

-

Tip: If the reaction is too slow, the "free base" concentration might be too low. Adding Sodium Acetate (1.0 equiv) can buffer the solution and facilitate the initial nucleophilic attack of the hydrazine nitrogen.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete hydrazone formation. | Stir longer at RT before heating; add molecular sieves to remove water. |

| Tarry/Black Crude | Polymerization due to excessive heat/acid. | Reduce reflux time; switch to milder Lewis acid (ZnCl₂) in refluxing ethanol. |

| Regioisomers | [3,3] shift to wrong carbon. | Unlikely with 2-Cl (sterics), but verify structure by NMR (coupling constants). |

| Starting Material Remains | Salt insolubility. | Switch solvent to EtOH/H₂O or add NaOAc to buffer. |

Safety Considerations (Critical)

-

Hydrazine Toxicity: 2-Chlorophenylhydrazine is a suspected carcinogen and toxic by inhalation/skin contact. Always handle the solid in a fume hood and wear double nitrile gloves.

-

Ammonia Release: The reaction releases NH₃ gas. Ensure the reflux condenser is vented to a fume hood or a scrubber.

-

Exotherms: Neutralizing the acetic acid reaction mixture with base is highly exothermic. Use an ice bath.[7]

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 7-chloroindoles.

References

-

Fischer Indole Synthesis - Wikipedia . Mechanism and general overview.[4][5][8] Available at: [Link][1][9][4][5]

-

Fischer Indole Synthesis - Organic Chemistry Portal . Recent literature and catalytic variations.[1][3][10] Available at: [Link]

-

Regioselectivity in Fischer Indole Synthesis - RSC . Discussion on ortho-substituted hydrazines. Available at: [Link]

-

Organic Syntheses, Coll. Vol. 1 . Preparation of Phenylhydrazine derivatives.[1][2][3][4][5][7][11] Available at: [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Practical Synthesis of 7-Prenylindole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Topic: Reaction Mechanism of 2-Chlorophenylhydrazine Hydrochloride in Cyclization: The Fischer Indole Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the cyclization of 2-chlorophenylhydrazine hydrochloride, focusing on the renowned Fischer indole synthesis. We will dissect the reaction mechanism, offer insights into the role of the chloro-substituent, and provide a robust, field-proven protocol for laboratory application.

PART 1: A Mechanistic and Strategic Overview

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a foundational reaction in organic chemistry for synthesizing the indole nucleus.[1][2] This heterocyclic motif is a critical pharmacophore found in a vast array of pharmaceuticals, including antimigraine drugs of the triptan class, and natural products.[2] The reaction facilitates the cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] Using a substituted precursor like this compound allows for the strategic placement of a halogen atom on the indole core, a common handle for further functionalization in drug development.

The Core Reaction Cascade

The mechanism is an elegant sequence of acid-catalyzed transformations. Understanding each step is critical for troubleshooting and optimizing reaction conditions.

-

Hydrazone Formation: The process begins with the condensation of the phenylhydrazine with a carbonyl compound. Since the starting material is a hydrochloride salt, the free hydrazine must be liberated in situ or in a preliminary step to act as a nucleophile. This is typically achieved by adding a base like sodium acetate when using a Brønsted acid solvent like acetic acid. The resulting phenylhydrazone is the first key intermediate.[3]

-

Tautomerization to Ene-hydrazine: The phenylhydrazone isomerizes to the more reactive ene-hydrazine tautomer.[1][4][5] This step is crucial as it positions the atoms for the key bond-forming event.

-

The Decisive[2][2]-Sigmatropic Rearrangement: After protonation of the ene-hydrazine, the reaction proceeds through a cyclic, concerted[2][2]-sigmatropic rearrangement.[1][5] This pericyclic reaction is the heart of the Fischer synthesis. It involves the cleavage of the N-N bond and the simultaneous formation of a new C-C bond between the aromatic ring and the former carbonyl α-carbon. Isotopic labeling studies have confirmed that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[1][4]

-

Rearomatization and Cyclization: The rearrangement transiently disrupts the aromaticity of the phenyl ring, leading to a di-imine intermediate. A proton transfer restores the energetically favorable aromatic system.[1][5] The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring aminoacetal (or aminal) intermediate.[1][4]

-

Elimination to Form the Indole: Under the acidic conditions, this cyclic intermediate eliminates a molecule of ammonia (NH₃), driven by the formation of the stable, fully aromatic indole ring system.[1][4][6]

Influence of the 2-Chloro Substituent

The position of the substituent on the phenylhydrazine ring is not merely a passenger; it actively influences the reaction's outcome.

-

Electronic Effect: The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the hydrazine, potentially slowing the initial hydrazone formation.

-

Regiocontrol: The substituent's position dictates the final structure. A 2-substituted phenylhydrazine will invariably lead to a 7-substituted indole. This is a direct and predictable consequence of the[2][2]-sigmatropic rearrangement, which forms the new C-C bond ortho to the original hydrazine attachment point.

Caption: High-level workflow of the Fischer Indole Synthesis.

PART 2: Application Protocol: Synthesis of 7-Chloro-2,3-dimethyl-1H-indole

This protocol details the synthesis of 7-chloro-2,3-dimethyl-1H-indole from this compound and 2-butanone (methyl ethyl ketone). This procedure is a representative example that can be adapted for other ketones.

Materials & Reagents

| Reagent | Formula | Mol. Wt. ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | C₆H₇ClN₂·HCl | 179.05 | 10 | 1.79 g |

| 2-Butanone (MEK) | C₄H₈O | 72.11 | 11 | 0.9 mL |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 20 mL |

| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 10 | 0.82 g |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | For Recrystallization |

| Deionized Water | H₂O | 18.02 | - | For Work-up |

Step-by-Step Methodology

-

Reaction Setup & Hydrazine Neutralization:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.79 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol).

-

Add glacial acetic acid (20 mL). Acetic acid serves as both the solvent and the acid catalyst.[7]

-

Stir the mixture at room temperature for 10-15 minutes. The sodium acetate buffers the solution, neutralizing the HCl and liberating the free hydrazine base necessary for the initial condensation.

-

-

Hydrazone Formation:

-

Add 2-butanone (0.9 mL, 11 mmol, 1.1 eq.) to the flask via syringe.

-

Stir the reaction mixture at room temperature for 30 minutes. You may observe a slight color change, indicating the formation of the phenylhydrazone intermediate. While some protocols isolate the hydrazone, performing the synthesis as a one-pot process is generally more efficient.[2][8]

-

-

Cyclization:

-

Heat the reaction mixture to a gentle reflux (approx. 110-120 °C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The disappearance of the starting hydrazone and the appearance of a new, lower Rf spot indicates product formation.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as judged by TLC), remove the heating mantle and allow the flask to cool to room temperature.

-

Carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water. This will precipitate the crude indole product, which is typically insoluble in water.

-

Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and salts.

-

-

Purification:

-

Transfer the crude solid to a clean flask.

-

Recrystallize the product from a minimal amount of hot ethanol (95%). Dissolve the solid in the hot solvent and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol and dry under vacuum.

-

Self-Validation and Characterization

To ensure the integrity of the result, the final product should be characterized by:

-

Melting Point: Compare with literature values for 7-chloro-2,3-dimethyl-1H-indole.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure, connectivity, and regiochemistry of the final product.

-

Mass Spectrometry: To confirm the molecular weight.

PART 3: Visualization of the Chemical Transformation

The following diagram illustrates the key molecular transformations from the 2-chlorophenylhydrazone of 2-butanone to the final indole product.

Caption: Key intermediates in the Fischer synthesis of a 7-chloroindole.

Note: The DOT script above provides a logical flow. For actual chemical structure visualization, image files of each intermediate would be required.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Huy, T. et al. (2005). An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. SYNLETT, 2005(1), 42-48. [Link]

-

Royal Society of Chemistry. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 2022, 24, 4363-4371. [Link]

-

Nature Protocols. A three-component Fischer indole synthesis. [Link]

-

Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 2017, 7, 54552-54575. [Link]

-

YouTube. Fischer Indole Synthesis | Part B | Rearrangements in Heterocycles. [Link]

-

YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]